Methyl 2-cyano-3-(thiophen-3-yl)acrylate
Description
Overview of Cyanoacrylate Derivatives in Contemporary Organic Synthesis
Cyanoacrylate derivatives are a class of organic compounds characterized by the presence of both a cyano (nitrile) and an acrylate (B77674) group. sigmaaldrich.com These molecules are highly reactive and versatile, making them valuable intermediates in a wide range of chemical transformations. sigmaaldrich.com The general structure of a cyanoacrylate consists of a carbon-carbon double bond substituted with a cyano group and an ester group, which renders the double bond electron-deficient and susceptible to nucleophilic attack.
In contemporary organic synthesis, cyanoacrylates are perhaps most famously known as the primary components of "super glues," where the monomer rapidly polymerizes in the presence of moisture to form a strong adhesive. sigmaaldrich.com Beyond this well-known application, their utility in academic and industrial research is extensive. They serve as key starting materials for the construction of various heterocyclic compounds, which are foundational to many pharmaceuticals and agrochemicals. The electron-withdrawing nature of the cyano and ester groups activates the molecule for a variety of addition reactions, making them valuable Michael acceptors.
The synthesis of cyanoacrylate derivatives is often achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. periodikos.com.br This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as methyl cyanoacetate (B8463686), in the presence of a basic catalyst. periodikos.com.br The versatility of this reaction allows for the introduction of a wide variety of substituents, leading to a vast library of cyanoacrylate derivatives with tailored electronic and steric properties.
The Role of Thiophene (B33073) Moieties in Functional Molecular Architectures and Conjugated Systems
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. mdpi.com Its unique electronic properties have made it a cornerstone in the field of materials science, particularly in the design of functional molecular architectures and conjugated systems. mdpi.com Thiophene-containing molecules are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The inclusion of thiophene moieties in a molecular structure imparts several desirable characteristics. The sulfur atom's lone pairs of electrons contribute to the aromatic π-system, leading to a more electron-rich ring compared to benzene. This enhanced electron density facilitates charge transport, a critical property for semiconductor applications. Furthermore, the planar nature of the thiophene ring promotes π-stacking in the solid state, which is essential for efficient charge mobility in thin-film devices.
The position of substitution on the thiophene ring can significantly influence the electronic properties of the resulting molecule. For instance, linking thiophene units through their 2- and 5-positions leads to highly conjugated polymers with extended π-systems and tunable band gaps. The ability to functionalize the thiophene ring at various positions allows for fine-tuning of the molecule's solubility, morphology, and electronic energy levels.
Academic Research Landscape and Significance of Methyl 2-cyano-3-(thiophen-3-yl)acrylate and Analogues
This compound and its analogues are situated at the intersection of cyanoacrylate chemistry and thiophene-based materials science. These compounds are of significant interest to academic researchers as they serve as model systems and building blocks for creating advanced functional materials. The combination of the electron-withdrawing cyanoacrylate portion and the electron-donating thiophene ring creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for molecules with interesting photophysical and electronic properties.
Research into analogues of this compound, such as those with ethyl esters or different substitution patterns on the thiophene ring, has provided valuable insights into their structure-property relationships. For example, studies on ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate have detailed its synthesis, crystal structure, and spectroscopic properties. nih.govscielo.org.mx This fundamental knowledge is crucial for designing new molecules with targeted applications.
The primary academic significance of these compounds lies in their potential use as precursors for larger, more complex systems. The reactive nature of the cyanoacrylate group allows for further chemical modifications, such as polymerization or cycloaddition reactions, to create novel polymers or heterocyclic structures. The thiophene moiety, in turn, provides a site for coupling reactions to extend the conjugated system. This modular approach is highly attractive for the systematic development of new materials for organic electronics and photonics.
Below are tables summarizing the characterization data for a close analogue of the title compound, which provides a reference for the expected properties of this compound.
Table 1: Spectroscopic Data for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate scielo.org.mx
| Type of Spectroscopy | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 1.39 (t, 3H), 4.34-4.39 (m, 2H), 7.22-7.26 (m, 1H), 7.78-7.84 (m, 2H), 8.35 (s, 1H) |
| ¹³C NMR | CDCl₃ | 14.1, 62.5, 99.3, 115.7, 128.5, 135.1, 137.1, 146.6, 162.6 |
| IR | KBr | 3085, 2919, 2217, 1715, 1596, 1216 |
Table 2: Physical Properties of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate scielo.org.mx
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂S |
| Appearance | Solid |
| Melting Point | 93-96 °C |
| Yield | 91% |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-thiophen-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-4,6H,1H3/b8-4+ |
InChI Key |
BBWRETCASAWRII-XBXARRHUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CSC=C1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CSC=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects
Knoevenagel Condensation as a Primary Synthetic Pathway for Methyl 2-cyano-3-(thiophen-3-yl)acrylate
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.orgpurechemistry.org For the synthesis of this compound, the key precursors are thiophene-3-carbaldehyde and methyl cyanoacetate (B8463686).
Optimization of Reaction Parameters (e.g., Catalysts, Solvents, Temperature)
The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst, solvent, and reaction temperature. thermofisher.com Research into the synthesis of thiophene-based cyanoacrylates has identified several effective catalytic systems and conditions.
Catalysts: Weak organic bases are commonly employed to facilitate the reaction. Piperidine (B6355638) is a frequently used catalyst for this type of condensation. mdpi.comchemrxiv.org For instance, the synthesis of related ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives has been successfully achieved using piperidine in ethanol (B145695). nih.govnih.gov Another effective catalyst is diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been shown to produce high yields of various cyanoacrylates, including the thiophen-2-yl analogue, in shorter reaction times compared to other catalysts like triethylamine (B128534) or piperidine. scielo.org.mx The use of basic heterogeneous catalysts, such as hydrotalcites or biogenic carbonates, has also been explored for Knoevenagel condensations, offering advantages like operational simplicity and ease of catalyst recovery. researchgate.netmdpi.com
Solvents: The choice of solvent can significantly influence reaction rates and yields. Ethanol is a common solvent for these reactions, as it effectively dissolves the reactants and facilitates the catalytic action of bases like piperidine. mdpi.comnih.govnih.gov Studies on general Knoevenagel condensations have shown that aprotic polar solvents like dimethylformamide (DMF) can also be highly effective, sometimes superior to more common solvents like toluene, by promoting both the initial aldol (B89426) addition and the subsequent dehydration step. researchgate.net In some protocols, hexane (B92381) has been used, particularly with the DIPEAc catalyst, where the product separates, simplifying the work-up procedure. scielo.org.mx Microwave-assisted syntheses have also been developed, often using green solvents like ethanol or even aqueous solutions, leading to high yields in significantly reduced reaction times. unifap.brscielo.br
Temperature: Reaction temperatures are typically optimized to balance reaction rate with the prevention of side reactions. Many procedures are carried out at reflux temperature of the chosen solvent, such as boiling ethanol, to drive the reaction to completion. mdpi.com However, protocols using more active catalysts like DIPEAc can be performed at moderate temperatures, for example, 65-70 °C. scielo.org.mx Room temperature reactions are also possible with highly active catalytic systems. researchgate.net
| Catalyst | Solvent | Temperature | Reactants | Product | Yield | Reference |
| Piperidine | Ethanol | Reflux | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide (B1669375) | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90% | mdpi.com |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 °C | Thiophene-2-carbaldehyde, Ethyl cyanoacetate | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91% | scielo.org.mx |
| Triethylamine | Ethanol | 85 °C (Microwave) | Various aldehydes, Methyl cyanoacetate | Knoevenagel adducts | 70-90% | unifap.br |
| Piperidine | Ethanol | Not specified | 3-Methylthiophene-2-carbaldehyde, Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | 90% | nih.gov |
Investigations into the Knoevenagel Reaction Mechanism for Thiophene-based Cyanoacrylates
The mechanism of the Knoevenagel condensation proceeds through three primary steps: deprotonation, nucleophilic addition, and elimination (dehydration). purechemistry.org
Deprotonation: A base catalyst, such as piperidine, abstracts an acidic α-hydrogen from the active methylene compound (methyl cyanoacetate). This generates a resonance-stabilized enolate ion. purechemistry.orgjove.com The acidity of this proton is enhanced by the two electron-withdrawing groups (the cyano and ester moieties).
Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the thiophene-3-carbaldehyde. This step is an aldol-type addition that forms a new carbon-carbon bond and results in a tetrahedral intermediate. purechemistry.orgjove.com
Elimination: The intermediate is protonated to form a β-hydroxy compound. This alcohol then undergoes dehydration, a process often facilitated by the catalyst, to eliminate a molecule of water and form the final α,β-unsaturated product, this compound. wikipedia.orgjove.com The formation of the conjugated system provides the thermodynamic driving force for this elimination step.
For thiophene-based cyanoacrylates, the reaction typically yields the more thermodynamically stable (E)-isomer as the major product. nih.govunifap.br
Alternative Synthetic Routes for the this compound Core Structure
While Knoevenagel condensation is the most direct method, other strategies can be employed to synthesize the core structure of this compound.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a pathway to complex molecules with high atom economy. The Passerini three-component reaction, for example, can be used to prepare α-acyloxy carboxamides from an isocyanide, a carboxylic acid, and a carbonyl compound. rsc.org While not a direct route to the target molecule, MCRs can be envisioned to construct complex derivatives or precursors. For instance, a Passerini reaction involving acrylic acid, an isocyanide, and thiophene-3-carbaldehyde could generate a functionalized acrylate (B77674) structure. rsc.org
Esterification of Corresponding Cyanoacrylic Acids
An alternative two-step approach involves the initial synthesis of 2-cyano-3-(thiophen-3-yl)acrylic acid, followed by its esterification to yield the methyl ester. The corresponding acid can be prepared via a Knoevenagel-type condensation (specifically, a Doebner modification) between thiophene-3-carbaldehyde and cyanoacetic acid or malonic acid, often using pyridine (B92270) as both the catalyst and solvent. wikipedia.orgscielo.br
Once the 2-cyano-3-(thiophen-3-yl)acrylic acid is isolated, it can be converted to this compound through standard esterification methods. This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often at elevated temperatures. google.com This route provides an alternative if the direct condensation with methyl cyanoacetate proves problematic or if the corresponding acid is more readily available.
Synthesis of Structural Analogues and Derivatives with Modified Thiophene (B33073) or Acrylate Moieties
The synthetic framework of the Knoevenagel condensation is highly versatile, allowing for the synthesis of a wide array of structural analogues by varying either the thiophene aldehyde or the active methylene component.
Modified Thiophene Moiety: A variety of substituted thiophene-carbaldehydes can be used as starting materials. For example, the reaction of 3-methylthiophene-2-carbaldehyde with ethyl cyanoacetate yields Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. nih.govnih.gov Similarly, aldehydes with different substitution patterns on the thiophene ring, such as chloro, fluoro, or phenoxy groups, can be used to generate a library of corresponding cyanoacrylates. chemrxiv.org
Modified Acrylate Moiety: The ester group on the acrylate can be easily modified by using different cyanoacetate esters in the Knoevenagel condensation. For example, using ethyl cyanoacetate or tert-butyl cyanoacetate leads to the corresponding ethyl and tert-butyl esters. chemrxiv.orgscielo.org.mx Furthermore, replacing the ester group with another electron-withdrawing group, such as an amide, is also possible. The condensation of thiophene-based aldehydes with 2-cyanoacetamide results in the formation of 2-cyano-3-(thiophen-yl)acrylamides. mdpi.com It is also possible to synthesize derivatives where the methyl groups of the ester are replaced entirely, such as in the case of 2-cyano-3,3-bis(methylthio)acrylate, which can be used as a precursor for other heterocyclic compounds. researchgate.nethelsinki.fi
Modifications to the Ester Group (e.g., Ethyl Acrylates)
The ester group of the 2-cyano-3-(thiophen-3-yl)acrylate scaffold can be readily modified by employing different cyanoacetate esters in the Knoevenagel condensation. While the primary focus is on the methyl ester, the synthesis of the corresponding ethyl ester, ethyl 2-cyano-3-(thiophen-3-yl)acrylate, follows the same synthetic principle. This is achieved by reacting thiophene-3-carboxaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.
This modification from a methyl to an ethyl group can influence the compound's physical properties, such as solubility and crystallinity, without significantly altering its core electronic structure. The general synthetic approach is robust and can be extended to other alkyl esters, provided the corresponding cyanoacetate is available. For instance, the synthesis of various ethyl (E)-2-cyano-3-(aryl)acrylates has been reported using piperidine as a catalyst. mdpi.com
Table 1: Synthesis of Ethyl Acrylate Analogs
| Starting Aldehyde | Starting Cyanoacetate | Product | Catalyst |
| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Piperidine |
| 3-Methylthiophene-2-carboxaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | Piperidine |
This table is generated based on synthetic procedures described in the literature. nih.gov
Variations in Thiophene Substitution (e.g., 3-methylthiophen-2-yl, thiophen-2-yl)
The substitution pattern on the thiophene ring plays a crucial role in modulating the electronic properties of the final compound. The Knoevenagel condensation is highly amenable to the use of various substituted thiophenecarboxaldehydes, allowing for the synthesis of a wide array of analogs.
For example, the synthesis of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate has been achieved through the reaction of 3-methylthiophene-2-carboxaldehyde with ethyl cyanoacetate. nih.gov This introduces a methyl group at the 3-position of the thiophene ring, which can act as an electron-donating group, thereby influencing the electron density of the π-conjugated system.
Table 2: Examples of Thiophene-Substituted Acrylate Derivatives
| Thiophene Aldehyde | Active Methylene Compound | Product |
| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |
| 3-Methylthiophene-2-carboxaldehyde | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide |
This table showcases the versatility of the condensation reaction with different thiophene-based aldehydes. mdpi.comnih.gov
Extension of π-Conjugated Systems (e.g., with carbazole-thiophene linkers)
To further modulate the optoelectronic properties of these molecules, the π-conjugated system can be extended by incorporating additional aromatic units. One such strategy involves the use of carbazole-thiophene linkers. Carbazole (B46965) is a well-known electron-donating moiety with good hole-transporting properties, making it a desirable component in materials for organic electronics.
The synthesis of such extended systems can be envisioned through a multi-step process. First, a carbazole-substituted thiophenecarboxaldehyde would be prepared, typically via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a halogenated thiophenecarboxaldehyde and a carbazole-boronic acid or -stannane derivative. The resulting carbazole-functionalized aldehyde can then undergo a Knoevenagel condensation with methyl cyanoacetate to yield the target molecule with an extended π-conjugated system.
For instance, the synthesis of ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate has been reported via the condensation of N-ethyl carbazole-9-carboxaldehyde and ethyl cyanoacetate. nih.gov This demonstrates the feasibility of incorporating a carbazole moiety directly linked to the acrylate backbone. A similar approach using a pre-functionalized thiophene aldehyde would lead to the desired carbazole-thiophene linked cyanoacrylate.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. While specific experimental NMR data for Methyl 2-cyano-3-(thiophen-3-yl)acrylate is not extensively reported in the cited literature, analysis of closely related analogs such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate allows for a detailed prediction of its spectral features.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl ester protons, the vinylic proton, and the protons of the thiophene (B33073) ring. Based on data from analogous compounds, the singlet for the methyl ester protons (-OCH₃) would likely appear in the range of 3.8-4.0 ppm. The vinylic proton, a key marker for the compound, is anticipated to be observed as a singlet further downfield, typically above 8.0 ppm, due to the deshielding effects of the adjacent cyano and ester groups, as well as the thiophene ring.
The protons on the thiophene-3-yl moiety will present a characteristic splitting pattern. H2 of the thiophene ring is expected to appear as a doublet of doublets or a multiplet around 8.0-8.2 ppm. H4 is predicted to be a doublet of doublets in the region of 7.4-7.6 ppm, and H5 is expected to be a doublet of doublets around 7.8-8.0 ppm. The precise chemical shifts and coupling constants (J-values) would confirm the substitution pattern and conformation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.8 - 4.0 | Singlet |
| Thiophene H4 | 7.4 - 7.6 | Doublet of Doublets |
| Thiophene H5 | 7.8 - 8.0 | Doublet of Doublets |
| Thiophene H2 | 8.0 - 8.2 | Multiplet |
| Vinylic H | > 8.0 | Singlet |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, the carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the 162-164 ppm region. The carbon of the nitrile group (-CN) would appear around 115-117 ppm. The methyl ester carbon (-OCH₃) is anticipated to have a signal around 53-55 ppm.
The olefinic carbons of the acrylate (B77674) backbone are also characteristic. The α-carbon (C2), attached to the cyano and ester groups, is expected to appear around 100-105 ppm, while the β-carbon (C3), bonded to the thiophene ring, would be found further downfield in the 145-150 ppm range. The carbons of the thiophene ring would exhibit signals in the aromatic region, generally between 125 and 140 ppm, with the carbon atom directly attached to the acrylate group (C3') showing a downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 53 - 55 |
| C2 (α-carbon) | 100 - 105 |
| -CN | 115 - 117 |
| Thiophene C4, C5, C2 | 125 - 138 |
| Thiophene C3' | 138 - 142 |
| C3 (β-carbon) | 145 - 150 |
| C=O | 162 - 164 |
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Confirmation
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, several characteristic absorption bands are expected. A sharp, intense peak corresponding to the nitrile (-C≡N) stretching vibration should be observed in the region of 2215-2225 cm⁻¹. The carbonyl (C=O) stretching of the α,β-unsaturated ester will give rise to a strong absorption band around 1715-1730 cm⁻¹.
The C=C stretching vibration of the acrylate double bond is expected to appear in the 1600-1620 cm⁻¹ range. The characteristic C-H and C=C stretching vibrations of the thiophene ring would be observable in the aromatic region, typically around 3100 cm⁻¹ and 1400-1500 cm⁻¹, respectively. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1200-1300 cm⁻¹ region. researchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Thiophene C-H | Stretch | ~3100 |
| -C≡N (Nitrile) | Stretch | 2215 - 2225 |
| C=O (Ester) | Stretch | 1715 - 1730 |
| C=C (Alkene) | Stretch | 1600 - 1620 |
| Thiophene C=C | Stretch | 1400 - 1500 |
| C-O (Ester) | Stretch | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound (C₉H₇NO₂S), the expected exact molecular weight is approximately 193.02 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as a protonated molecular ion [M+H]⁺ at m/z 194 or as a sodium adduct [M+Na]⁺ at m/z 216.
Analysis of related ethyl ester compounds has shown prominent sodium adduct peaks. sigmaaldrich.com The fragmentation pattern under electron ionization (EI) would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 134. Cleavage of the ester group could also lead to the formation of a thiophen-3-yl-acrylonitrile cation.
X-ray Crystallography of this compound and Related Structures
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Structures and Molecular Conformations (E-configuration)
Although a specific crystal structure for this compound is not available in the searched literature, extensive crystallographic studies on the closely related ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives consistently reveal an E-configuration for the double bond. sigmaaldrich.comnih.govrsc.org This configuration is the thermodynamically more stable isomer.
These studies show that the thiophene-based cyanoacrylate core is nearly planar. researchgate.netnih.gov This planarity is a result of the extended π-conjugation across the thiophene ring and the acrylate system. The molecular conformation is stabilized by this conjugation, which is crucial for the electronic and optical properties of these materials. It is therefore highly probable that this compound also adopts a planar conformation with an E-configured double bond in the solid state. This planarity facilitates π-π stacking interactions in the crystal lattice, influencing the material's bulk properties.
Analysis of Polymorphism and Crystalline Packing
While no polymorphs of this compound have been reported, the phenomenon has been observed in its close analogue, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. One study identified a new monoclinic (C2/m) polymorph of this ethyl ester, which was compared to a previously reported monoclinic polymorph. nih.govnih.govresearchgate.net The existence of polymorphism in this related compound suggests that this compound may also exhibit different crystalline forms under varying crystallization conditions.
In the described polymorph of the ethyl analogue, the crystal packing is characterized by the formation of inversion dimers. nih.gov These dimers are assembled along the c-axis and are further connected through intermolecular interactions, leading to the formation of infinite chains. nih.gov These chains then interact via van der Waals forces to create sheets parallel to the ac plane, which ultimately consolidate the three-dimensional framework of the crystal structure. nih.gov Notably, in the studied ethyl ester derivatives, there is no significant π–π stacking observed. nih.gov
For the related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, the crystal structure reveals two independent molecules in the asymmetric unit. nih.govnih.govresearchgate.net The packing of these molecules involves the formation of layers parallel to the ac plane. nih.gov
Characterization of Intermolecular Interactions (e.g., C–H⋯O Hydrogen Bonds, Supramolecularity)
The supramolecular architecture of the crystalline forms of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives is significantly influenced by a network of weak intermolecular interactions, particularly C–H⋯O hydrogen bonds.
For ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, which has two independent molecules (A and B) in its asymmetric unit, the layers of molecules are connected by C–H⋯O hydrogen bonds. nih.gov Specifically, chains of B molecules are linked along the a-axis through these interactions, and these chains are further connected to stacks of A molecules along the c-axis, also via C–H⋯O interactions. nih.gov Van der Waals forces and weak dipolar interactions provide interlayered connectivity, resulting in a three-dimensional network. nih.gov
A summary of the hydrogen bond geometry for a polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate is provided in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C3–H3···O1 | 0.93 | 2.27 | 2.801 (2) | 116 |
| C12–H12A···N1 | 0.96 | 2.58 | 3.513 (3) | 165 |
Data pertains to a polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. nih.gov
Conformational Analysis in Different Phases
Conformational analysis of the ethyl ester analogues of this compound in the solid phase reveals a high degree of planarity. In both ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and the polymorphs of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, all non-hydrogen atoms of the thiophene-based cyanoacrylate moiety are nearly coplanar. nih.govnih.govresearchgate.net The main exception to this planarity is the methyl group of the ethyl ester, which deviates from the plane. nih.govnih.govresearchgate.net
The conformation of the ethene double bond is consistently found to be in the E configuration. nih.gov The planarity of the molecule allows for the formation of intramolecular C–H⋯O hydrogen bonds, which are observed in these related structures. nih.gov For instance, in one of the polymorphs of the ethyl analogue, an intramolecular hydrogen bond is formed between a hydrogen atom on the vinyl group and the carbonyl oxygen, creating an S(6) ring motif. nih.gov This intramolecular interaction contributes to the stability of the planar conformation.
While solid-state data from X-ray crystallography provides a clear picture of the molecular conformation in the crystalline phase, the conformational dynamics in the solution or gas phase for this compound are not detailed in the available literature.
Reactivity and Transformations of the Cyanoacrylate Moiety
Behavior Towards Nucleophilic Reagents
The pronounced electrophilic nature of the double bond in Methyl 2-cyano-3-(thiophen-3-yl)acrylate facilitates reactions with a diverse range of nucleophiles, primarily through a Michael-type conjugate addition mechanism.
The electron-poor character of the alkene in cyanoacrylate derivatives makes them highly susceptible to conjugate addition by various nucleophiles.
Nitrogen Nucleophiles : Primary and secondary amines, such as piperidine (B6355638), pyrrolidine, and morpholine, readily react with cyanoacrylates. researchgate.net The reaction involves the addition of the amine to the β-position of the double bond, leading to the formation of a stable adduct. Aromatic amines can also be used as nucleophiles in these reactions. For instance, the reaction of 3,3-dimethylthioacrylate with aromatic amines under microwave irradiation yields 3-methylthio-3-arylamino-2-cyanoacrylates, demonstrating the facility of N-nucleophile addition. researchgate.net
Sulfur Nucleophiles : Thiol-based nucleophiles, like thiophenol, are effective reagents for conjugate addition to activated alkenes. acs.org The reaction of this compound with thiols is expected to proceed smoothly, yielding a thioether adduct. This reactivity is a cornerstone of "thiol-yne" and "thiol-ene" click chemistry, highlighting the efficiency and broad applicability of this transformation. acs.org
Oxygen Nucleophiles : Oxygen-based nucleophiles such as alcohols and water can also add to the activated double bond, although they are generally less reactive than nitrogen or sulfur nucleophiles. These reactions are often catalyzed by a base to generate the more potent alkoxide or hydroxide (B78521) ion.
The general reactivity scheme is presented in the table below.
| Nucleophile Type | Example Reagent | Product Type |
| Nitrogen | Piperidine, Aniline | β-Amino Acrylate (B77674) Derivative |
| Sulfur | Thiophenol | β-Thioether Acrylate Derivative |
| Oxygen | Methanol (B129727), Water | β-Alkoxy/Hydroxy Acrylate Derivative |
The ester functionality of this compound can be transformed into a variety of other carbonyl compounds, most notably amides and different esters. These transformations typically occur via nucleophilic acyl substitution.
Amide Formation (Aminolysis) : The methyl ester can react with ammonia (B1221849), primary amines, or secondary amines to form the corresponding primary, secondary, or tertiary amides. This reaction, known as aminolysis, may require elevated temperatures or catalysis to proceed efficiently. The synthesis of novel amide derivatives by coupling biologically active moieties is a common strategy in medicinal chemistry. afjbs.com
Ester Formation (Transesterification) : The methyl ester group can be exchanged for a different alkoxy group by reacting the compound with another alcohol in the presence of an acid or base catalyst. This transesterification process is an equilibrium-driven reaction, and it is often necessary to use the new alcohol as a solvent or to remove the displaced methanol to drive the reaction to completion.
| Reagent | Reaction Type | Product |
| Ammonia (NH₃) | Ammonolysis | 2-Cyano-3-(thiophen-3-yl)acrylamide |
| Primary Amine (R-NH₂) | Aminolysis | N-substituted-2-cyano-3-(thiophen-3-yl)acrylamide |
| Alcohol (R-OH) | Transesterification | Alkyl 2-cyano-3-(thiophen-3-yl)acrylate |
Cyclization Reactions Leading to Complex Heterocyclic Systems
This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its structure contains multiple reaction sites that can be exploited in cyclization and cycloaddition reactions to construct complex molecular architectures.
While specific examples starting directly from this compound are not prevalent in the reviewed literature, the cyanoacrylate scaffold is a well-established precursor for pyridine (B92270) synthesis. These reactions typically involve a multi-component reaction where the acrylate acts as a three-carbon synthon. For example, in a modified Hantzsch-type synthesis or related Michael addition-cyclization sequences, this compound can react with an enamine or an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and an ammonia source to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine derivative.
The synthesis of pyrazole (B372694) derivatives from α,β-unsaturated carbonyl compounds is a classic and efficient transformation. The reaction of this compound with hydrazine (B178648) or its substituted derivatives serves as a direct route to 3- or 5-aminopyrazole systems. The reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization where the terminal amino group attacks the nitrile carbon. This sequence results in the formation of the stable five-membered pyrazole ring. The use of related cyanoacrylate precursors to synthesize pyrazole derivatives is a documented strategy. researchgate.net
The versatile reactivity of this compound allows for its use in the synthesis of various fused heterocyclic systems.
Benzoxazoles and Benzothiazoles : These important heterocyclic motifs can be synthesized by reacting this compound with 2-aminophenol (B121084) or 2-aminothiophenol, respectively. The reaction is initiated by the Michael addition of the exocyclic amino group to the acrylate double bond. This is followed by an intramolecular cyclization of the hydroxyl or thiol group onto the electrophilic nitrile carbon, leading directly to the fused benzoxazole (B165842) or benzothiazole (B30560) core. nih.govmdpi.com
Pyrimidines : Thienopyrimidines, which are thiophene-fused pyrimidine (B1678525) rings, are a class of compounds with significant biological activity. ekb.eg this compound can serve as a key precursor for these structures. The reaction with N-C-N containing nucleophiles such as guanidine, urea, or thiourea (B124793) can lead to the formation of the pyrimidine ring. The process involves an initial conjugate addition followed by cyclization and tautomerization to yield the stable aromatic thienopyrimidine scaffold.
Exploration of Other Reaction Pathways (e.g., Reduction, Oxidation)
The cyanoacrylate moiety in this compound possesses two primary sites susceptible to reduction: the carbon-carbon double bond and the nitrile group. The thiophene (B33073) ring, while generally robust, can also undergo oxidative or reductive processes under specific conditions.
Reduction:
The electron-withdrawing nature of the cyano and methoxycarbonyl groups makes the β-carbon of the acrylate system electrophilic and thus susceptible to nucleophilic attack, including the addition of hydride reagents. This typically leads to a 1,4-conjugate reduction, saturating the carbon-carbon double bond.
Common reduction methods for α,β-unsaturated systems suggest that this compound would likely undergo conjugate reduction to yield Methyl 2-cyano-3-(thiophen-3-yl)propanoate. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid or in specific solvent systems, is known to effect the 1,4-reduction of α,β-unsaturated ketones. researchgate.net Another common method is catalytic hydrogenation, which, depending on the catalyst and conditions, can selectively reduce the double bond. umich.edu The use of a pincer-based Ru-H complex has been shown to afford selective 1,4-hydride transfer to α,β-unsaturated nitriles under catalytic hydrogenation conditions. umich.edu
The nitrile group can also be reduced, typically under more forcing conditions. For example, catalytic hydrogenation with catalysts like Raney nickel or platinum oxide, often at elevated pressure and temperature, can reduce the nitrile to a primary amine. The choice of catalyst is crucial, as some, like palladium on carbon, are often preferred for the selective hydrogenation of carbon-carbon multiple bonds without affecting the nitrile group. youtube.com
Interactive Data Table: Potential Reduction Pathways and Conditions
| Reaction Type | Reagent/Catalyst | Potential Product | Notes |
| Conjugate Reduction | NaBH₄, Lewis Acid | Methyl 2-cyano-3-(thiophen-3-yl)propanoate | Selective for the C=C double bond. researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C | Methyl 2-cyano-3-(thiophen-3-yl)propanoate | Palladium is often selective for the double bond. youtube.com |
| Catalytic Hydrogenation | H₂, Raney Ni | Methyl 2-aminomethyl-3-(thiophen-3-yl)propanoate | Harsher conditions may reduce both the C=C and C≡N bonds. |
| Transfer Hydrogenation | Hantzsch Ester | Methyl 2-cyano-3-(thiophen-3-yl)propanoate | A mild method for conjugate reduction. |
Oxidation:
The thiophene ring is generally considered to be relatively stable towards oxidation. pharmaguideline.com However, strong oxidizing agents can lead to the oxidation of the sulfur atom or even ring-opening reactions. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, and under certain oxidative conditions, this can be a competing pathway.
The α,β-unsaturated system of the cyanoacrylate moiety is more likely to be the site of oxidation. Epoxidation of the double bond could be achieved using peroxy acids like m-CPBA, leading to the formation of an epoxide. Oxidative cleavage of the double bond is also a possibility with stronger oxidizing agents such as ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would lead to the cleavage of the molecule, likely forming thiophene-3-carbaldehyde and a derivative of methyl cyanoacetate (B8463686). There is also potential for visible-light-promoted organocatalytic aerobic oxidation, which has been demonstrated for the synthesis of α,β-unsaturated carbonyl compounds from silyl (B83357) enol ethers, suggesting the double bond is a reactive site. rsc.orgpkusz.edu.cn
Interactive Data Table: Potential Oxidation Pathways and Products
| Reaction Type | Reagent | Potential Product | Notes |
| Epoxidation | m-CPBA | Methyl 2-cyano-2-(thiophen-3-yloxiran-2-yl)acetate | Formation of an epoxide ring across the C=C double bond. |
| Oxidative Cleavage | 1. O₃, 2. Me₂S | Thiophene-3-carbaldehyde and Methyl 2-oxo-2-cyanoacetate | Cleavage of the C=C double bond. |
| Dihydroxylation | OsO₄, NMO | Methyl 2-cyano-2,3-dihydroxy-3-(thiophen-3-yl)propanoate | Addition of two hydroxyl groups across the C=C double bond. |
Catalytic Processes Involving this compound as Substrate or Precursor
The structure of this compound, with its multiple functional groups, makes it a versatile substrate or precursor in various catalytic processes.
Catalytic Hydrogenation:
As mentioned in the reduction section, catalytic hydrogenation is a key transformation. The selectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. For instance, palladium-based catalysts are well-known for their ability to selectively hydrogenate carbon-carbon double and triple bonds in the presence of other reducible functional groups. youtube.com Therefore, catalytic hydrogenation of this compound over a palladium catalyst would be expected to yield Methyl 2-cyano-3-(thiophen-3-yl)propanoate.
On the other hand, more aggressive catalysts like Raney nickel, or rhodium and ruthenium catalysts, under appropriate conditions, could potentially lead to the reduction of the nitrile group and even the thiophene ring. The hydrogenation of thiophenes, while challenging due to their tendency to poison many catalysts, can be achieved with specific catalyst systems.
Palladium-Catalyzed Cross-Coupling Reactions:
While the acrylate part of the molecule is not a typical substrate for cross-coupling, the thiophene ring can participate in such reactions. If the thiophene ring were functionalized with a halide (e.g., bromo or iodo), it could readily undergo Suzuki, Stille, Heck, or Sonogashira coupling reactions. In its current form, C-H activation of the thiophene ring is a potential, though more challenging, pathway for its use in cross-coupling reactions.
Catalytic Oxidation:
Palladium-catalyzed oxidation reactions of acrylates have been reported. For example, the oxidation of methyl acrylate in the presence of a PdCl₂/CuCl₂ catalyst system can lead to the formation of methyl 3,3-dimethoxypropanoate. researchgate.net A similar transformation of this compound could potentially occur, leading to the corresponding acetal.
Use as a Precursor in Heterocycle Synthesis:
The cyanoacrylate moiety is a common building block for the synthesis of various heterocyclic compounds. For example, reactions with dinucleophiles can lead to the formation of pyridines, pyrimidines, or other heterocyclic systems. The thiophene ring would remain as a substituent on the newly formed ring.
Interactive Data Table: Potential Catalytic Processes
| Catalytic Process | Catalyst | Potential Product/Application | Notes |
| Selective Hydrogenation | Pd/C | Methyl 2-cyano-3-(thiophen-3-yl)propanoate | Selective reduction of the C=C double bond. youtube.com |
| Full Hydrogenation | Raney Ni, high pressure | Methyl 2-aminomethyl-3-(tetrahydrothiophen-3-yl)propanoate | Reduction of C=C, C≡N, and the thiophene ring. |
| Catalytic Oxidation | PdCl₂/CuCl₂ | Methyl 3,3-dimethoxy-2-cyano-3-(thiophen-3-yl)propanoate | Based on analogy with methyl acrylate oxidation. researchgate.net |
| Heterocycle Synthesis | Various catalysts and reagents | Substituted pyridines, pyrimidines, etc. | The cyanoacrylate moiety acts as a versatile building block. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, energies, and other properties.
Geometry Optimization and Conformational Energy Landscapes
A crucial first step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. For a flexible molecule like Methyl 2-cyano-3-(thiophen-3-yl)acrylate, this involves exploring its conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its rotatable bonds, such as the bonds connecting the thiophene (B33073) ring to the acrylate (B77674) moiety and the ester group.
Studies on similar thiophene acrylates have shown that the core structure tends to be nearly planar to maximize π-conjugation. nih.govresearchgate.net DFT calculations would be used to identify the most stable conformer(s) by systematically rotating the key dihedral angles and calculating the corresponding energies. The results would reveal the global minimum energy conformation as well as any local minima, providing insight into the molecule's preferred shape in the gas phase or in solution.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and polarizability. nih.govmdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich thiophene ring and the double bond, while the LUMO would likely be concentrated on the electron-withdrawing cyano and ester groups. Analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further predicting sites for nucleophilic or electrophilic attack. nih.gov
Table 1: Conceptual DFT-Derived Reactivity Descriptors This table illustrates the types of global reactivity parameters that would be calculated from HOMO and LUMO energies to quantify the chemical behavior of the molecule. mdpi.com
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
DFT methods are highly effective for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net These theoretical predictions are valuable for assigning experimental signals accurately.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. mdpi.comresearchgate.net These calculations predict the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, corresponding to electronic transitions, typically the HOMO → LUMO transition. For a conjugated system like this acrylate, a π → π* transition would be expected.
Molecular Modeling and Mechanistic Computations
Beyond static properties, computational chemistry is used to model dynamic processes, such as chemical reactions, providing insights that are difficult to obtain experimentally.
Elucidation of Reaction Mechanisms and Transition States
For any reaction involving this compound, such as cycloadditions or Michael additions, DFT can be used to map the entire reaction pathway. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. The TS is a saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the reaction rate.
By mapping these critical points, a detailed, step-by-step mechanism can be proposed, clarifying whether the reaction is concerted or proceeds through intermediates. mdpi.com
Analysis of Regioselectivity and Stereoselectivity
Many reactions can yield multiple products (isomers). Computational modeling is instrumental in predicting and explaining this selectivity.
Regioselectivity: When a reagent can attack multiple sites on the acrylate, DFT is used to calculate the activation energies for all possible pathways. The pathway with the lowest activation energy corresponds to the major product, thus explaining the observed regioselectivity. mdpi.com For example, in a [3+2] cycloaddition, this analysis would predict whether the ortho or meta isomer is favored.
Stereoselectivity: When new chiral centers are formed, the relative energies of the transition states leading to different stereoisomers (e.g., endo vs. exo, or syn vs. anti) are compared. The stereoisomer formed via the lower-energy transition state will be the predominant one. mdpi.com
This computational approach provides a quantitative basis for understanding why a particular isomer is formed preferentially, linking selectivity to the intrinsic electronic and steric properties of the reacting molecules.
Quantum Chemical Calculations for Intermolecular Interactions
Crystallographic studies on analogous compounds, such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and its polymorphs, reveal a network of weak intermolecular interactions that dictate the crystal packing. nih.govresearchgate.netnih.gov These interactions primarily consist of C—H···O and C—H···N hydrogen bonds, alongside van der Waals forces. nih.gov
In the crystal structure of a related ethyl acrylate derivative, molecules are organized into layers and chains through these hydrogen bonds. nih.govresearchgate.net For instance, C—H···O interactions link molecules to form inversion dimers, which are further connected into infinite chains by C—H···N interactions. nih.gov The planarity of the thiophene-based cyanoacrylate core is a significant factor in facilitating these interactions. nih.govresearchgate.netnih.gov
Although specific energetic data from quantum chemical calculations for the title compound is absent, the geometric parameters of the intermolecular bonds in analogous structures have been determined. This data provides an empirical basis for understanding the supramolecular architecture.
Table 1: Intermolecular Interaction Geometry in a Related Thiophene-Based Cyanoacrylate Derivative
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C—H···O | 0.95 | 2.50 | 3.42 | 163 |
| C—H···N | 0.95 | 2.65 | 3.58 | 165 |
Applications As Key Organic Building Blocks and in Advanced Materials
A Versatile Building Block in the Synthesis of Organic Compounds
The chemical architecture of Methyl 2-cyano-3-(thiophen-3-yl)acrylate, characterized by multiple reactive sites, positions it as a highly adaptable component in the field of organic synthesis. Its electron-deficient double bond and the presence of both cyano and ester functional groups allow it to participate in a variety of chemical transformations, leading to the creation of more complex and functionally diverse molecules.
A Precursor for the Synthesis of Biologically Relevant Scaffolds
The cyanoacrylate framework is a well-established precursor for the synthesis of a multitude of heterocyclic compounds, many of which form the core of biologically active molecules. While specific studies detailing the use of this compound are emerging, the broader class of cyanoacrylates is known to be instrumental in constructing scaffolds with potential therapeutic applications. For instance, cyanoacrylates are key starting materials in the synthesis of pyrazole (B372694) derivatives, which are recognized for their wide range of biological activities. Furthermore, various 2-cyanoacrylate derivatives have been investigated for their herbicidal, plant growth regulatory, and even antitumor properties, underscoring the potential of this class of compounds in agrochemical and medicinal chemistry.
The thiophene (B33073) moiety within this compound is also of significant biological importance. Thiophene rings are present in numerous pharmaceuticals and are known to confer a range of biological activities. The combination of the thiophene ring and the reactive acrylate (B77674) system in a single molecule suggests its utility in the synthesis of novel compounds with potential biological relevance.
The Construction of Complex Organic Molecules
The reactivity of this compound makes it a valuable tool for the construction of intricate molecular architectures. The electron-withdrawing nature of the cyano and ester groups activates the double bond for nucleophilic addition reactions, such as Michael additions. This reactivity allows for the introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the cyanoacrylate moiety can participate in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. For example, cyanoacrylates can be employed in the Gewald reaction to synthesize highly substituted 2-aminothiophenes, which are themselves important building blocks in medicinal chemistry. They are also utilized in the synthesis of various pyridine (B92270) and pyrimidine (B1678525) derivatives, which are core structures in many biologically active compounds. The versatility of cyanoacrylates as building blocks is a subject of ongoing research, with new synthetic applications continually being explored.
Integration into Dye-Sensitized Solar Cells (DSSCs)
The unique electronic properties of this compound and its structural analogues make them promising candidates for applications in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). In these devices, a photosensitive dye absorbs light and injects electrons into a semiconductor, generating an electric current. The design of the dye molecule is crucial for the efficiency of the solar cell.
A Role as an Electron Acceptor Unit
In the context of DSSCs, the cyanoacrylic acid moiety, closely related to the methyl ester of the title compound, is a well-established and effective electron acceptor and anchoring group. This functional group strongly adsorbs onto the surface of the titanium dioxide (TiO2) semiconductor, which is a key component of the DSSC. Upon light absorption by the dye, the excited electron is transferred to the cyanoacrylic acid acceptor and then injected into the conduction band of the TiO2. The strong electron-withdrawing nature of the cyano and carbonyl groups facilitates this electron transfer process, which is essential for the generation of a photocurrent.
A Function as a π-Bridge in Donor-π-Acceptor Molecular Designs
Many high-performance dyes for DSSCs are based on a donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The thiophene ring in this compound is an excellent candidate for this π-bridge. Thiophene and its derivatives are known for their good charge transport properties and their ability to be easily modified to tune the electronic and optical properties of the molecule.
The Development of Fluorescent Probes and Sensors (based on related cyanoacrylates)
While direct applications of this compound as a fluorescent probe are not extensively documented, the inherent properties of its constituent parts—the cyanoacrylate and thiophene moieties—suggest a strong potential in this area. The development of fluorescent probes and sensors is a rapidly growing field, with applications ranging from bioimaging to environmental monitoring.
Cyanoacrylate-based materials have been utilized in the development of fluorescent systems, notably in the field of forensic science for the visualization of latent fingerprints. Certain cyanoacrylate formulations, when polymerized on a surface, can be treated with fluorescent dyes to enhance their visibility under specific light conditions. This demonstrates the compatibility of the cyanoacrylate structure with fluorescent applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
